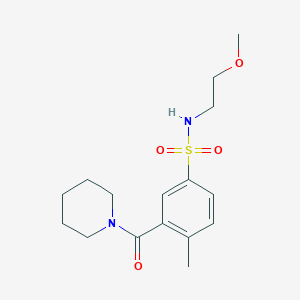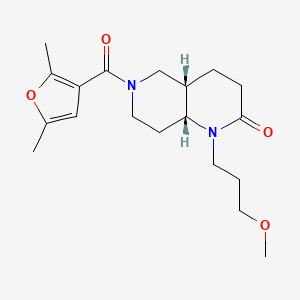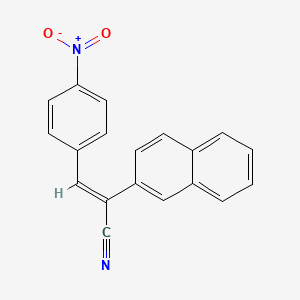![molecular formula C24H27ClN2O5 B5287970 4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5287970.png)
4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidone core substituted with a chlorobenzoyl group, a dimethoxyphenyl group, and a dimethylaminopropyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolidone ring.
Substitution Reactions:
Amine Alkylation: The dimethylaminopropyl group is introduced via alkylation of the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols or amines.
Applications De Recherche Scientifique
4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-DIMETHYLAMINOETHOXY)BENZOHYDRAZIDE: A compound with similar structural features but different functional groups.
4-CHLOROBENZOIC ACID DERIVATIVES: Compounds with the 4-chlorobenzoyl group but varying substituents on the aromatic ring.
Uniqueness
4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O5/c1-26(2)12-5-13-27-21(18-11-10-17(31-3)14-19(18)32-4)20(23(29)24(27)30)22(28)15-6-8-16(25)9-7-15/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTTYAXMDKSGRE-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5287898.png)
![METHYL 3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE](/img/structure/B5287901.png)
![5-ethyl-N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B5287905.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5287918.png)


![2-[[5-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B5287936.png)
![1-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5287944.png)

![4-hydroxy-4-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5287978.png)
![{5-[2-(4-chlorophenyl)-4-morpholinyl]-5-oxopentyl}amine hydrochloride](/img/structure/B5287987.png)
![(1R,5R,11aS)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5287996.png)
